(5Z)-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
This compound features a unique structure that includes a thiazolidinone ring, a benzylidene group, and several functional groups such as chloro, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone intermediate with an aldehyde derivative in the presence of a base to form the benzylidene moiety.
Functional group modifications: The final steps involve introducing the chloro, methoxy, and phenoxy groups through various substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the benzylidene group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzylidene derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Benzylidene derivatives: Compounds with a benzylidene group.
Phenoxy derivatives: Compounds with phenoxy functional groups.
Uniqueness
(5Z)-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not present in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C25H26ClNO4S2 |
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Molecular Weight |
504.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26ClNO4S2/c1-29-21-14-16(15-22-24(28)27-25(32)33-22)13-20(26)23(21)31-12-11-30-19-9-7-18(8-10-19)17-5-3-2-4-6-17/h7-10,13-15,17H,2-6,11-12H2,1H3,(H,27,28,32)/b22-15- |
InChI Key |
BSIDTPKHFRRIQQ-JCMHNJIXSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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